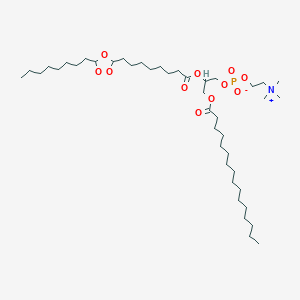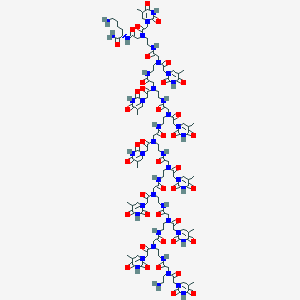
(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
Vue d'ensemble
Description
The description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its common uses and roles in biological systems or industrial processes.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity with other chemicals, and types of reactions it undergoes.Applications De Recherche Scientifique
Construction of Cyclic γ-Aminobutyric Acid Analogues
Susanne Petz et al. (2019) reported the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, utilizing a de Mayo reaction. This process involved an intermolecular [2+2]-photocycloaddition of 1,3-dioxinones with N-protected 3-pyrroline and a subsequent fragmentation reaction of the resulting cyclobutane moiety, highlighting the compound's role in constructing complex organic structures with potential biological activity (Petz, Allmendinger, Mayer, & Wanner, 2019).
Synthesis of Pyrrolidinone Derivatives
In a study by M. Pinza and G. Pifferi (1978), esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids were synthesized. These compounds, regarded as dehydration products of 4-hydroxy-2-pyrrolidinones or cyclic derivatives of 4-aminoisocrotonic acid, were explored for their potential effects on learning and memory processes (Pinza & Pifferi, 1978).
Crystal Structure Analysis
Hyunjin Park et al. (2016) conducted a study on the crystal structure of a pyridine herbicide, demonstrating the compound's utility in structural biology and chemistry. The study elucidated how intermolecular hydrogen bonds and weak π–π interactions connect chains of molecules into a three-dimensional network, offering insights into the structural aspects of similar compounds (Park, Choi, Kwon, & Kim, 2016).
Carboannulation and Functionalization of Heterocycles
N. Syrota et al. (2020) explored an efficient method for the annulation of the pyridine ring, leading to the formation of new derivatives of [1,2,3]triazolo[4,5-b]pyridine. This research underlines the compound's applicability in heterocyclic chemistry, particularly in synthesizing and functionalizing triazolopyridines (Syrota, Kemskiy, Bol’but, Chernobaev, & Vovk, 2020).
Quantum Chemical Investigation
A study by M. Bouklah et al. (2012) involved DFT and quantum-chemical calculations to investigate the molecular properties of substituted pyrrolidinones, including those related to "(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid". This research provides valuable insights into the electronic properties and molecular dynamics of such compounds, contributing to the understanding of their reactivity and stability (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It includes toxicity data, safety precautions, first aid measures, and disposal considerations.
Orientations Futures
This could involve potential new uses for the compound, improvements in its synthesis, or new reactions it could undergo. It could also involve predicting its properties or behavior using computational chemistry.
Propriétés
IUPAC Name |
2-[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-8(14)13(5-7)6-9(15)16/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDJTBDQUFFDTG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=O)N(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563411 | |
| Record name | {(4S)-4-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid | |
CAS RN |
135415-24-6 | |
| Record name | {(4S)-4-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 135415-24-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)










![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)

